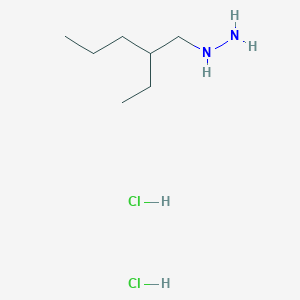

(2-Ethylpentyl)hydrazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H20Cl2N2 |

|---|---|

Molecular Weight |

203.15 g/mol |

IUPAC Name |

2-ethylpentylhydrazine;dihydrochloride |

InChI |

InChI=1S/C7H18N2.2ClH/c1-3-5-7(4-2)6-9-8;;/h7,9H,3-6,8H2,1-2H3;2*1H |

InChI Key |

STUJVSDEQIGZEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CNN.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Ethylpentyl Hydrazine Dihydrochloride

Strategies for Carbon-Nitrogen Bond Formation in Hydrazine (B178648) Synthesis

The creation of the C-N bond is a foundational step in the synthesis of substituted hydrazines. Methodologies for achieving this transformation can be broadly categorized based on the nature of the precursors and the reaction mechanism.

Reductive amination is a widely employed method for forming C-N bonds, which converts a carbonyl group into an amine through an intermediate imine. wikipedia.org This approach can be adapted for hydrazine synthesis, often termed reductive hydrazination or reductive alkylation of hydrazine. nih.govorganic-chemistry.org The process typically involves two key steps:

Hydrazone Formation: A carbonyl compound, such as an aldehyde or ketone, reacts with hydrazine or a hydrazine derivative to form a hydrazone. This reaction is an equilibrium process, often favored by the removal of water.

Reduction: The resulting hydrazone intermediate is then reduced to the corresponding hydrazine.

For the synthesis of (2-Ethylpentyl)hydrazine, the logical carbonyl precursor would be 2-ethylpentanal. The reaction would proceed by condensation with hydrazine to form (E/Z)-1-((2-ethylpentylidene)amino)amine, which is subsequently reduced.

A variety of reducing agents can be employed for the reduction of the hydrazone intermediate. Historically, reagents like sodium borohydride (B1222165) were common. wikipedia.org More contemporary methods focus on milder and more selective reagents. An efficient one-pot approach utilizes α-picoline-borane for the direct reductive alkylation of hydrazine derivatives, avoiding the need to isolate the intermediate hydrazone and the use of toxic reagents. organic-chemistry.org Enzymatic approaches using imine reductases (IREDs) also present a promising route for reductive hydrazination under mild, one-pot conditions. nih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High atom economy, clean workup | Requires specialized pressure equipment |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, rt | Inexpensive, readily available | Can reduce some carbonyl groups |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (3-6), Methanol | Selective for imines over carbonyls | Highly toxic cyanide byproduct |

| α-Picoline-Borane | Methanol, rt or heat | Stable, selective, suitable for one-pot | Higher cost than borohydrides |

| Imine Reductases (IREDs) | Aqueous buffer, rt | High selectivity, green conditions | Enzyme availability and stability |

An alternative strategy for C-N bond formation involves the nucleophilic attack of hydrazine on an activated alkyl substrate. This is a direct alkylation approach where the 2-ethylpentyl group is attached to a suitable leaving group. A common precursor for this method is an alkyl halide, such as 1-bromo-2-ethylpentane or 1-chloro-2-ethylpentane.

The reaction proceeds via a standard SN2 mechanism, where hydrazine acts as the nucleophile. A significant challenge in this approach is controlling the degree of alkylation. Hydrazine has two nucleophilic nitrogen atoms, and the initial product, (2-ethylpentyl)hydrazine, can react further with the alkyl halide to produce undesired dialkylated and polyalkylated byproducts. To mitigate this, a large excess of hydrazine is typically used to favor the formation of the mono-alkylated product. The reaction is often followed by an acidic workup to isolate the product as its hydrochloride salt, which aids in purification.

Synthesis of Analogous Alkylhydrazine Dihydrochlorides: Precedents and Adaptations

Examining the established synthetic routes for structurally similar alkyl- and arylhydrazine dihydrochlorides provides valuable insight into potential pathways for synthesizing the target molecule.

The reduction of diazonium salts is a classic and highly effective method for the synthesis of arylhydrazines. publish.csiro.au The process begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. prepchem.com The resulting aryl diazonium salt is then reduced to the corresponding arylhydrazine.

A variety of reducing agents can be used for this transformation. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a traditional choice, often resulting in the precipitation of the hydrazine hydrochloride salt. publish.csiro.auprepchem.com However, this method can lead to contamination with tin residues. acs.org Greener and more efficient alternatives include sodium sulfite (B76179) and L-ascorbic acid. acs.orgorgsyn.org The use of L-ascorbic acid is particularly advantageous as it is a heavy-metal-free process that can be conducted in an aqueous medium. acs.org

A continuous-flow process has been developed for the synthesis of 2-ethylphenylhydrazine hydrochloride, a structural analogue. researchgate.net This method involves the in-situ generation of the diazonium salt from 2-ethylaniline, followed by a temperature-programmed reduction using sodium sulfite, significantly improving safety and efficiency. researchgate.net

While this method is paramount for arylhydrazines, its direct application to the synthesis of alkylhydrazines like (2-ethylpentyl)hydrazine is not feasible, as the precursor, a stable alkyldiazonium salt, cannot be readily formed from the corresponding primary amine.

Table 2: Reducing Agents for Diazonium Salts in Arylhydrazine Synthesis

| Reducing Agent | Typical Conditions | Yield (Example: 2-ethylphenylhydrazine) | Key Features |

| **Stannous Chloride (SnCl₂) ** | 0-10°C, conc. HCl prepchem.com | Good to High | Effective but results in heavy metal waste. acs.org |

| Sodium Sulfite (Na₂SO₃) | 0-20°C, Aqueous orgsyn.orgresearchgate.net | 94% (flow process) researchgate.net | A common, milder alternative to SnCl₂. |

| L-Ascorbic Acid | 0-25°C, Aqueous HCl acs.org | High | "Green" alternative, avoids heavy metals. acs.org |

A powerful strategy for the controlled synthesis of mono-alkylated hydrazines involves the use of a protecting group. In this route, one of the nitrogen atoms of hydrazine is first acylated to form an acylhydrazide. This deactivates the acylated nitrogen towards further alkylation, allowing the remaining -NH₂ group to be selectively alkylated. The final step is the removal of the acyl protecting group to yield the desired alkylhydrazine, which can be isolated as its hydrochloride salt.

A relevant precedent is the synthesis of ethyl hydrazine dihydrochloride (B599025). google.com In this process, acetyl ethyl hydrazine is treated with concentrated hydrochloric acid. The acidic conditions facilitate the hydrolysis of the amide bond, removing the acetyl group and yielding the target ethyl hydrazine as its dihydrochloride salt. google.com This method offers excellent control over the regioselectivity of alkylation.

Applying this to the target molecule, one could start by preparing an acylhydrazine, such as aceto- or benzohydrazide. This would then be alkylated with a suitable 2-ethylpentyl halide. The resulting 1-acyl-2-(2-ethylpentyl)hydrazine would then be subjected to acidic hydrolysis to cleave the acyl group, affording (2-Ethylpentyl)hydrazine dihydrochloride.

Green Chemistry Principles in Hydrazine Dihydrochloride Synthesis

Applying green chemistry principles to the synthesis of hydrazine derivatives is crucial for developing environmentally benign and sustainable processes. Several aspects of the aforementioned synthetic routes can be optimized from a green chemistry perspective.

Use of Safer Reagents: A key principle is the replacement of hazardous reagents with safer alternatives. For instance, in the reduction of diazonium salts for analogous arylhydrazines, traditional heavy-metal reductants like stannous chloride can be replaced by L-ascorbic acid. acs.org This substitution eliminates toxic metal waste and allows the reaction to be performed in an entirely aqueous process. acs.org

Catalytic Methods: The development of catalytic processes is a cornerstone of green chemistry. In reductive amination, using catalytic hydrogenation instead of stoichiometric hydride reagents improves atom economy and reduces waste. wikipedia.org Furthermore, biocatalytic methods, such as using IREDs for reductive hydrazination, offer reactions under mild, aqueous conditions with high selectivity. nih.gov A novel platinum catalyst on titanium oxide has been shown to enable the synthesis of secondary amines from alcohols and hydrazine, proceeding well even in neat water without additives. acs.org

Improving Energy Efficiency: Continuous-flow synthesis, as demonstrated for 2-ethylphenylhydrazine hydrochloride, can significantly improve energy efficiency and safety. researchgate.net Microreactors offer superior heat and mass transfer, allowing for higher reaction temperatures and dramatically reduced residence times, minimizing the accumulation of potentially unstable intermediates like diazonium salts. researchgate.net

Solvent-Free or Aqueous Conditions: Whenever possible, conducting reactions in water or under solvent-free conditions is preferred. The synthesis of various hydrazones has been achieved using microwave irradiation under solvent-free conditions, providing a clean and efficient route. ajgreenchem.com The L-ascorbic acid reduction of diazonium salts is also notable for being an entirely aqueous process. acs.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

The industrial-scale synthesis of this compound necessitates a meticulous optimization of reaction parameters to maximize yield, minimize impurities, ensure cost-effectiveness, and maintain process safety. The efficiency of synthetic routes, such as the reductive amination of 2-ethylpentanal or the alkylation of hydrazine, is highly dependent on the interplay of several critical variables. This section details the systematic investigation and optimization of these parameters.

Influence of Temperature

Reaction temperature is a paramount parameter that significantly affects both reaction kinetics and the selectivity of the synthesis. For the synthesis of alkylhydrazines, an optimal temperature range must be established to achieve a high conversion rate without promoting undesirable side reactions or product decomposition.

Research findings on analogous hydrazine syntheses indicate that temperature control is crucial. For instance, in the formation of hydrazone intermediates, a common step in many hydrazine synthesis pathways, increasing the temperature can enhance the reaction yield and reduce the required reaction time. researchgate.net However, excessively high temperatures may lead to the formation of byproducts. Conversely, some processes, particularly those involving unstable intermediates like diazonium salts in the synthesis of aryl hydrazines, may require sub-ambient temperatures to ensure stability and prevent decomposition. researchgate.net In the context of a continuous-flow synthesis for a similar compound, 2-ethylphenylhydrazine hydrochloride, elevating the reaction temperature was found to decrease the necessary residence time, thereby improving throughput. researchgate.net

A systematic study to determine the optimal temperature for the synthesis of (2-Ethylpentyl)hydrazine would involve conducting the reaction at various temperatures while keeping other parameters constant. The yield and purity of the product would be measured to identify the ideal temperature, as illustrated in the hypothetical data below.

Table 1: Effect of Temperature on the Yield of (2-Ethylpentyl)hydrazine This table is for illustrative purposes and represents a typical optimization study.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 40 | 12 | 65 |

| 2 | 50 | 12 | 78 |

| 3 | 60 | 12 | 85 |

| 4 | 70 | 12 | 82 (decomposition observed) |

Role of Catalysts

The choice of catalyst is fundamental to the efficiency and selectivity of the synthetic process. In reductive amination routes, catalysts are essential for the reduction of the hydrazone intermediate. Various catalytic systems have been explored for the synthesis of hydrazine derivatives.

Nickel-based catalysts, for example, have been shown to be effective in the reductive amination of aldehydes and ketones using hydrazine as both the nitrogen and hydrogen source. rsc.org The activity of such catalysts is often dependent on the particle size and the nature of the support material. rsc.org Enzymatic catalysts, such as imine reductases (IREDs), offer a green and highly selective alternative for reductive aminations, operating under mild conditions. nih.gov For other synthetic approaches, acid catalysts like hydrochloric acid or oxalic acid may be employed to improve the efficiency of reductive alkylation. organic-chemistry.org

Optimization of catalyst loading is also a critical factor. A sufficient amount of catalyst is necessary to drive the reaction to completion in a reasonable timeframe. However, excessive catalyst loading can increase costs and complicate the purification process. Studies on related reductions have shown a significant decrease in product yield when the catalyst loading was reduced below a certain threshold. rsc.org

Table 2: Influence of Catalyst Loading on Synthetic Yield This table is for illustrative purposes and represents a typical optimization study.

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | Pd/C | 1 | 70 |

| 2 | Pd/C | 2.5 | 85 |

| 3 | Pd/C | 5 | 86 |

Molar Ratio of Reactants

The stoichiometry of the reactants plays a crucial role in directing the reaction towards the desired product and minimizing the formation of impurities. In the synthesis of mono-alkylated hydrazines like (2-Ethylpentyl)hydrazine, controlling the molar ratio of the alkylating agent (or carbonyl compound) to hydrazine is essential to prevent over-alkylation, which would lead to the formation of di- and tri-substituted hydrazines.

An excess of hydrazine is often employed to favor the formation of the mono-substituted product. The optimal molar ratio is typically determined empirically by running a series of experiments with varying reactant ratios and analyzing the product distribution. Efficient methods for the direct reductive alkylation of hydrazine derivatives often involve the fine-tuning of substrate and reagent equivalency to achieve high yields of the desired N-alkylhydrazine. organic-chemistry.orgorganic-chemistry.org

Table 3: Effect of Reactant Molar Ratio on Product Selectivity This table is for illustrative purposes and represents a typical optimization study.

| Entry | Molar Ratio (Hydrazine : 2-Ethylpentanal) | Mono-alkylated Product (%) | Di-alkylated Product (%) |

|---|---|---|---|

| 1 | 1:1 | 60 | 35 |

| 2 | 2:1 | 80 | 15 |

| 3 | 3:1 | 92 | 5 |

Impact of Solvent and Base

The solvent system can significantly influence reaction rates and outcomes by affecting the solubility of reactants and intermediates, as well as by stabilizing transition states. For the synthesis of acyl hydrazides, an optimization study revealed that using 1,4-dioxane (B91453) as the solvent with cesium carbonate (Cs2CO3) as the base resulted in the highest yields. organic-chemistry.org The choice of an appropriate solvent is critical for achieving high efficiency in the synthesis of (2-Ethylpentyl)hydrazine.

Similarly, in reactions involving an alkylation step, the choice of base is critical. The base must be strong enough to deprotonate the hydrazine effectively but not so strong as to cause unwanted side reactions. The selection of an optimal solvent and base system requires experimental screening of various combinations.

Through the systematic optimization of these key parameters—temperature, catalyst, reactant molar ratios, and the solvent/base system—a robust, efficient, and scalable synthetic process for this compound can be developed.

Chemical Reactivity and Transformative Potential of 2 Ethylpentyl Hydrazine Dihydrochloride

Fundamental Reaction Pathways Involving the Hydrazine (B178648) Moiety

The core reactivity of (2-Ethylpentyl)hydrazine stems from the lone pairs of electrons on its nitrogen atoms, making it a potent nucleophile once liberated from its dihydrochloride (B599025) salt form. This nucleophilicity is the basis for its participation in a wide array of chemical transformations.

Nucleophilic Reactivity of Hydrazinium (B103819) Salts

In its commercially supplied form, (2-Ethylpentyl)hydrazine dihydrochloride, the hydrazine functional group is protonated, forming a hydrazinium salt. This protonation neutralizes the nucleophilic character of the nitrogen atoms by engaging their lone pairs of electrons. Consequently, the dihydrochloride salt itself is not reactive as a nucleophile.

To harness its synthetic potential, the free base, (2-Ethylpentyl)hydrazine, must be generated in situ. This is typically achieved by treating the salt with a suitable base, such as an amine (e.g., triethylamine) or a hydroxide (B78521) (e.g., sodium hydroxide), to deprotonate the hydrazinium ion.

Studies on the kinetics of reactions involving various amines and hydrazines have shown that the nucleophilicity of hydrazine is comparable to that of simple primary amines like methylamine. researchgate.net The presence of an alkyl group, such as the 2-ethylpentyl group, is generally expected to slightly increase the electron density on the nitrogen atoms through an inductive effect, thereby potentially enhancing nucleophilicity compared to unsubstituted hydrazine. However, the branched structure of the 2-ethylpentyl group may also introduce steric hindrance, which could temper its reactivity towards sterically congested electrophiles.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

One of the most characteristic reactions of mono-substituted hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and serves as a versatile method for derivatization and further functionalization. The reaction proceeds via nucleophilic addition of the terminal (-NH2) nitrogen of the (2-Ethylpentyl)hydrazine to the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding (2-Ethylpentyl)hydrazone. byjus.com

The general reaction is as follows: R1(R2)C=O + H2NNH-CH2CH(CH2CH3)2 → R1(R2)C=NNH-CH2CH(CH2CH3)2 + H2O

This reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack. However, since the starting material is a dihydrochloride salt, the reaction medium may already be sufficiently acidic, or a controlled amount of base might be added to liberate the free hydrazine without making the solution basic. The resulting hydrazones are generally stable compounds and are important intermediates in further transformations, most notably the Wolff-Kishner reduction.

Table 1: Representative Hydrazone Formation Reactions

| Carbonyl Compound | Structure | Expected Hydrazone Product |

|---|---|---|

| Acetone | CH3COCH3 | Propan-2-one (2-ethylpentyl)hydrazone |

| Benzaldehyde | C6H5CHO | Benzaldehyde (2-ethylpentyl)hydrazone |

| Cyclohexanone | C6H10O | Cyclohexanone (2-ethylpentyl)hydrazone |

| Acetophenone | C6H5COCH3 | 1-Phenylethan-1-one (2-ethylpentyl)hydrazone |

Redox Chemistry in Organic Transformations

The hydrazine moiety is well-known for its reducing properties. The N-N single bond can be cleaved, and the nitrogen atoms oxidized, most commonly to stable dinitrogen gas (N2), which provides a powerful thermodynamic driving force for these reactions.

Role as a Reductant in Selective Chemical Conversions

The premier application of hydrazines as reductants is the Wolff-Kishner reduction, which converts aldehydes and ketones into their corresponding alkanes. byjus.comwikipedia.org This two-step process begins with the formation of a hydrazone, as described in section 3.1.2. The isolated or in situ generated hydrazone is then treated with a strong base (e.g., potassium hydroxide or potassium tert-butoxide) at high temperatures, typically in a high-boiling solvent like diethylene glycol. byjus.commasterorganicchemistry.com

The base deprotonates the terminal nitrogen, and a sequence of proton transfer and elimination steps ensues, culminating in the expulsion of nitrogen gas and the formation of a carbanion. This carbanion is then protonated by the solvent to yield the final alkane product. masterorganicchemistry.combeilstein-journals.org The use of (2-Ethylpentyl)hydrazine in this reaction would be expected to follow the same mechanistic pathway.

Beyond the Wolff-Kishner reaction, hydrazine and its derivatives are employed in a variety of other reductive transformations. These include the reduction of nitroarenes to anilines and the saturation of carbon-carbon multiple bonds, often in the presence of a transition metal catalyst such as Pd/C. organic-chemistry.org The reducing power of alkylhydrazines is known to decrease with increasing alkyl substitution, a factor to be considered when designing synthetic routes. dtic.mil

Derivatization Strategies for Functional Group Manipulation

Derivatization involves the transformation of a chemical compound into a product of similar chemical structure, called a derivative. This compound can be used as a derivatizing agent or can itself be derivatized to manipulate functional groups and construct more complex molecules.

The formation of hydrazones from carbonyl compounds is a prime example of a derivatization strategy. researchgate.netnih.gov This transformation converts a polar, reactive carbonyl group into a less polar, more stable hydrazone. This can be used for:

Purification and Characterization: Hydrazones are often crystalline solids, facilitating purification and identification of liquid aldehydes or ketones.

Protecting Groups: The hydrazone can serve as a protecting group for the carbonyl functionality, which can be regenerated later by hydrolysis.

Activation for Further Reactions: As seen in the Wolff-Kishner reduction, the hydrazone is a key intermediate that enables the subsequent reduction.

Furthermore, the (2-Ethylpentyl)hydrazine molecule itself can be derivatized. The nitrogen atoms can undergo reactions such as acylation with acid chlorides or anhydrides to form hydrazides, or further alkylation to produce more substituted hydrazines. organic-chemistry.org These derivatization strategies allow for the introduction of the (2-ethylpentyl)hydrazine scaffold into a variety of molecular architectures, which is a common practice in the synthesis of pharmaceuticals and agrochemicals. organic-chemistry.orgmdpi.com

Mechanistic Studies of Reactions Involving Substituted Hydrazine Dihydrochlorides

Hydrazone Formation: The mechanism begins with the nucleophilic attack of the free hydrazine's terminal nitrogen on the carbonyl carbon. This is followed by proton transfers to form a carbinolamine intermediate. Acid catalysis facilitates the protonation of the hydroxyl group in the carbinolamine, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the final hydrazone product.

Wolff-Kishner Reduction: The mechanism of the reduction step has been the subject of detailed study. wikipedia.orgbeilstein-journals.org After hydrazone formation, the reaction proceeds under strongly basic conditions.

Deprotonation: A strong base removes a proton from the terminal nitrogen of the hydrazone, forming a hydrazone anion. This step is often considered rate-determining. wikipedia.org

Tautomerization: The anion rearranges, typically involving protonation at the carbon atom by the solvent, to form a diimide intermediate. beilstein-journals.org

Second Deprotonation: The base removes the remaining proton from the second nitrogen atom.

Elimination: This intermediate collapses, irreversibly losing a molecule of highly stable nitrogen gas (N2) to form a carbanion. masterorganicchemistry.com

Protonation: The carbanion is rapidly protonated by a molecule of the solvent to give the final alkane product. byjus.com

The bulky 2-ethylpentyl substituent is unlikely to alter this fundamental pathway but could influence the rate of the initial hydrazone formation due to steric effects, particularly with hindered ketones. wikipedia.org

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

Generally, substituted hydrazines are crucial for building complex molecular architectures. They serve as key precursors for a variety of heterocyclic systems and can participate in important bond-forming reactions.

Precursor for Heterocyclic Compound Synthesis

Substituted hydrazines are most famously used in condensation reactions with dicarbonyl compounds or their equivalents to form five-membered heterocycles like pyrazoles and pyrazolones. hilarispublisher.comjournalagent.com Another cornerstone reaction is the Fischer indole (B1671886) synthesis, where arylhydrazines react with aldehydes or ketones to produce indole rings, a prevalent scaffold in pharmaceuticals. While these reactions are standard for many hydrazine (B178648) derivatives, no specific studies demonstrating the use of (2-Ethylpentyl)hydrazine dihydrochloride (B599025) for the synthesis of unique pyrazole (B372694) or other heterocyclic systems were found.

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. Hydrazine and its derivatives are often used as one of the key components in these reactions to generate diverse heterocyclic libraries. nih.govorganic-chemistry.orgresearchgate.net For instance, they are used in the synthesis of complex pyranopyrimidine and pyrazole derivatives. nih.gov Despite the broad utility of hydrazines in MCRs, there is no specific documentation on the application of (2-Ethylpentyl)hydrazine dihydrochloride in such synthetic strategies.

Development of Novel Reagents and Catalysts Based on this compound Scaffolds

The hydrazine moiety can be incorporated into larger molecular frameworks to develop new reagents or catalysts. For example, hydrazine-based ligands are used in coordination chemistry, and some hydrazine derivatives have been explored as catalysts for various transformations, including oxidation reactions. nih.govrsc.org Research into developing catalysts derived specifically from a (2-Ethylpentyl)hydrazine scaffold, however, is not present in the current body of scientific literature.

Stereoselective Synthesis Utilizing Chiral Hydrazine Derivatives

Chiral hydrazine derivatives are valuable tools in asymmetric synthesis, often used as chiral auxiliaries or precursors to chiral ligands for stereoselective reactions. google.comresearchgate.netresearchgate.net The synthesis and application of chiral hydrazines allow for the creation of enantiomerically enriched products. While the (2-Ethylpentyl) group itself is achiral unless further substituted, there is no information regarding the synthesis or use of chiral versions of this specific hydrazine in stereoselective methods.

Catalytic Contributions and Mechanistic Insights

Transition-Metal Catalysis Involving Hydrazine (B178648) Ligands

Hydrazine and its substituted analogues are known to form stable complexes with a variety of transition metals. These complexes have demonstrated significant catalytic activity in a range of organic transformations. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, enabling them to act as effective ligands, coordinating with metal centers to form catalytically active species.

The catalytic utility of such complexes often stems from the ability of the hydrazine ligand to modulate the electronic and steric properties of the metal center. For instance, in reactions such as C-N cross-coupling, the hydrazine ligand can facilitate the oxidative addition and reductive elimination steps, which are crucial to the catalytic cycle. While direct studies on (2-Ethylpentyl)hydrazine dihydrochloride (B599025) are scarce, it is plausible that it could form complexes with transition metals like palladium, copper, or iron, which are commonly used in cross-coupling reactions for the synthesis of arylhydrazines.

The 2-ethylpentyl group, being a bulky alkyl substituent, would be expected to exert a significant steric influence on the metal center. This steric hindrance could play a role in the selectivity of the catalytic reaction, potentially favoring the formation of specific isomers or preventing catalyst deactivation through the formation of undesirable dimeric species.

Research on other alkyl-substituted hydrazines has shown their utility in forming catalytically active transition metal complexes. For example, various substituted hydrazines have been used to synthesize complexes that catalyze oxidation and reduction reactions. The electronic effect of the alkyl group in (2-Ethylpentyl)hydrazine is primarily inductive, donating electron density to the nitrogen atoms. This could enhance the coordinating ability of the hydrazine and influence the redox potential of the metal center in the resulting complex.

A summary of transition metals and the types of reactions catalyzed by their hydrazine complexes is presented in the interactive table below.

| Transition Metal | Type of Catalytic Reaction | Potential Role of Hydrazine Ligand |

| Palladium | C-N Cross-Coupling | Facilitates oxidative addition and reductive elimination. |

| Copper | C-N Cross-Coupling | Acts as a ligand in Ullmann-type couplings. |

| Iron | Hydrazine Substitution | Can catalyze the substitution of aryl halides with hydrazine. nih.gov |

| Ruthenium | N-Alkylation of Hydrazides | Forms stable complexes that catalyze the reaction of acyl hydrazides with alcohols. rsc.org |

| Iridium | Hydrazine Decomposition | The metal surface acts as the active phase for N-N bond scission. rsc.org |

Role as an Organocatalyst or Precursor to Catalytic Species

Beyond its role as a ligand in transition-metal catalysis, (2-Ethylpentyl)hydrazine dihydrochloride has the potential to function as an organocatalyst. Hydrazine derivatives have been successfully employed as catalysts in various organic reactions, including the Biginelli reaction and aza-Michael additions. researchgate.netbeilstein-journals.org In these reactions, the hydrazine can act as a nucleophilic catalyst, activating the substrate towards further reaction.

For instance, in the context of an aza-Michael addition, the hydrazine can add to an α,β-unsaturated carbonyl compound, forming a reactive enamine intermediate. This intermediate is more nucleophilic than the starting amine and can readily react with an electrophile. The bulky 2-ethylpentyl group could influence the stereochemical outcome of such reactions, potentially leading to enantioselective product formation if a chiral environment is created.

Furthermore, this compound can serve as a precursor to other catalytic species. For example, it can be used to synthesize hydrazones by reacting with aldehydes or ketones. These hydrazones can then act as ligands for transition metals or as organocatalysts in their own right. The formation of hydrazones is a versatile method for generating a wide range of molecular structures with potential catalytic applications. mdpi.com

The use of hydrazine derivatives as organocatalysts is a growing field of research, and while specific studies on this compound are not available, the general principles of organocatalysis suggest that it could be a viable candidate for catalyzing various C-C and C-N bond-forming reactions. researchgate.netbeilstein-journals.org

Investigation of Catalytic Cycles and Active Species

Understanding the catalytic cycle and identifying the active species are fundamental to developing efficient catalytic systems. For reactions involving hydrazine derivatives, the catalytic cycle often involves the coordination of the hydrazine to a metal center, followed by a series of transformations that lead to the desired product and regeneration of the catalyst.

In the case of transition-metal-catalyzed reactions, the active species is typically a metal-hydrazine complex. Mechanistic studies on similar systems suggest that the reaction may proceed through intermediates where the N-N bond of the hydrazine is either retained or cleaved. For example, in catalytic hydrazine decomposition, the mechanism can involve N-N bond scission on a metal surface to produce ammonia (B1221849) and nitrogen. rsc.org Conversely, in reactions like nitrogen fixation, the goal is often to functionalize dinitrogen to form hydrazine or ammonia, and the catalytic cycle involves the stepwise reduction and protonation of a coordinated dinitrogen molecule. researchgate.netresearchgate.net

When acting as an organocatalyst, the catalytic cycle for a reaction like the aza-Michael addition would involve the initial nucleophilic attack of the hydrazine on the substrate, followed by proton transfer steps and eventual release of the product and regeneration of the free hydrazine catalyst. The dihydrochloride form of (2-Ethylpentyl)hydrazine suggests that it would need to be deprotonated in situ to act as a nucleophile. The nature of the base used for this deprotonation could also influence the catalytic activity and selectivity.

While a detailed catalytic cycle for this compound cannot be presented without specific experimental data, the general mechanistic pathways established for other hydrazine derivatives provide a solid framework for predicting its behavior. Future research in this area would be necessary to elucidate the precise mechanisms and identify the key intermediates involved in its catalytic transformations.

Computational and Theoretical Investigations of 2 Ethylpentyl Hydrazine Dihydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule. For a compound like (2-Ethylpentyl)hydrazine dihydrochloride (B599025), methods such as Density Functional Theory (DFT) and ab initio calculations could provide deep insights into its electronic structure. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For hydrazine (B178648) derivatives, the nitrogen lone pairs are expected to significantly contribute to the HOMO, making them nucleophilic centers. The dihydrochloride form would, however, alter this picture by protonating the hydrazine nitrogens, significantly lowering the HOMO energy and increasing the compound's stability.

Future computational studies would likely employ basis sets such as 6-31G* or larger to accurately model the electronic structure. The resulting data could be used to predict sites susceptible to nucleophilic or electrophilic attack, which is fundamental to understanding its potential chemical transformations.

Table 1: Hypothetical Electronic Properties of (2-Ethylpentyl)hydrazine Dihydrochloride for Future Investigation

| Property | Predicted Focus of Investigation | Computational Method |

| HOMO Energy | Influence of the 2-ethylpentyl group and protonation on the nitrogen lone pair energies. | DFT (e.g., B3LYP/6-311+G) |

| LUMO Energy | Localization on anti-bonding orbitals, influenced by protonation. | DFT (e.g., B3LYP/6-311+G) |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | DFT (e.g., B3LYP/6-311+G**) |

| Molecular Electrostatic Potential | Identification of positive (around N-H bonds) and negative (around chloride ions) regions. | Hartree-Fock or DFT |

| Mulliken Atomic Charges | Quantification of charge distribution, especially on the nitrogen and chlorine atoms. | DFT or Møller-Plesset perturbation theory |

This table is illustrative of the types of data that would be generated in a future computational study and does not represent existing data.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a dynamic picture of intermolecular interactions. For this compound, MD simulations would be invaluable for understanding its interactions in a solvent, typically water, given its salt-like nature.

Simulations would require the development of a force field to describe the intramolecular and intermolecular forces. This force field would define parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). The interactions between the protonated hydrazine moiety, the chloride counter-ions, and surrounding water molecules would be of primary interest. Key phenomena to investigate would include the formation and dynamics of hydrogen bonds between the N-H groups and water or chloride ions, and the structure of the hydration shells around the molecule.

Such simulations could provide insights into properties like solubility and the local ordering of the solvent around the solute. The hydrophobic 2-ethylpentyl group would likely influence the local water structure, potentially leading to hydrophobic aggregation at higher concentrations.

Conformational Analysis and Energetic Profiles

The 2-ethylpentyl group introduces significant conformational flexibility to the molecule. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and to determine their relative energies. Due to the numerous rotatable single bonds in the alkyl chain, a complex potential energy surface is expected.

Computational methods, such as systematic or stochastic conformational searches, can be used to explore the conformational space. For each identified low-energy conformer, geometry optimization and frequency calculations would be performed using quantum chemical methods to confirm that they are true minima on the potential energy surface and to obtain their relative free energies.

The results of such an analysis would reveal the preferred shapes of the molecule in the gas phase or in solution (if a solvent model is included). This information is crucial as the biological or chemical activity of a molecule is often dependent on its ability to adopt a specific conformation. The energetic barriers between different conformers could also be calculated, providing information on the timescale of conformational changes.

Table 2: Potential Rotatable Bonds for Conformational Analysis of (2-Ethylpentyl)hydrazine

| Bond | Description | Expected Complexity |

| N-N | Rotation around the hydrazine bond. | Moderate, influenced by protonation and steric hindrance. |

| N-C1' | Rotation of the entire alkyl group relative to the hydrazine. | High, subject to steric clashes with the other nitrogen. |

| C1'-C2' | Rotation within the ethylpentyl side chain. | High, leading to multiple gauche and anti conformations. |

| C3'-C4' | Rotation within the pentyl part of the side chain. | High, contributing to the overall flexibility. |

This table identifies key areas for future conformational studies.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the pathways of chemical reactions, identifying intermediates and the transition states that connect them. For this compound, potential reactions could include decomposition pathways, acid-base reactions, or reactions with other molecules.

For a proposed reaction, the geometries of the reactants, products, and any intermediates would be optimized. Transition state search algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, would then be used to locate the highest energy point along the reaction coordinate. The authenticity of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of all species along the reaction pathway, an energy profile can be constructed, and the activation energy (the energy difference between the reactants and the transition state) can be determined. This allows for the prediction of reaction rates and the elucidation of the detailed mechanism at a molecular level.

Development of Computational Models for Hydrazine-Based Systems

The development of accurate and efficient computational models for hydrazine-based systems is an ongoing area of research. For a molecule like this compound, this would likely involve the creation of a specific force field for use in molecular dynamics simulations, as standard force fields may not have accurate parameters for substituted, protonated hydrazines.

This parameterization process often involves using high-level quantum chemical calculations to determine properties like partial atomic charges and torsional energy profiles for key rotatable bonds. These calculated values are then used to fit the parameters of the force field functions. The goal is to develop a model that can accurately reproduce experimental data where available, or to provide reliable predictions for properties that are difficult to measure experimentally.

More broadly, the development of quantitative structure-activity relationship (QSAR) models for a series of hydrazine derivatives could help in predicting the properties or activities of new compounds, including this compound, based on their structural features. Such models are a key component of modern computational drug discovery and materials science.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of (2-Ethylpentyl)hydrazine dihydrochloride (B599025), providing detailed information about its covalent bonding framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

For (2-Ethylpentyl)hydrazine dihydrochloride, ¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. The ethyl and pentyl groups would exhibit characteristic signals in the aliphatic region (typically 0.8-1.7 ppm). The protons on the carbon adjacent to the hydrazinium (B103819) group (-CH-NH₂-) would be shifted further downfield due to the electron-withdrawing effect of the nitrogen atoms. The protons of the hydrazinium group (-NH₃⁺ and -NH₂-) would appear as broad signals, and their chemical shift could be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the (2-Ethylpentyl)hydrazine moiety would produce a distinct signal, with the carbon atom bonded to the nitrogen appearing at a lower field compared to the other aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Ethylpentyl)hydrazine Note: Data is predictive for the free base form in a typical deuterated solvent like CDCl₃. Dihydrochloride salt form and different solvents will cause significant shifts, particularly for protons on or near nitrogen atoms.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ (terminal, pentyl) | ~0.9 | ~14.1 | Triplet |

| CH₃ (terminal, ethyl) | ~0.9 | ~11.0 | Triplet |

| CH₂ (internal, pentyl & ethyl) | ~1.2-1.5 | ~22.0-35.0 | Multiplet |

| CH (branch point) | ~1.5-1.7 | ~40.0-45.0 | Multiplet |

| CH₂-N (hypothetical, if primary) | ~2.6-2.8 | ~50.0-55.0 | Triplet |

| NH/NH₂ | Variable (broad) | N/A | Singlet (broad) |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nih.gov Both techniques probe the vibrational modes of bonds, which absorb radiation at characteristic frequencies.

For this compound, the IR spectrum would be dominated by several key absorptions. The C-H stretching vibrations of the ethyl and pentyl groups would appear in the 2850-3000 cm⁻¹ region. nih.gov A significant feature for the dihydrochloride salt would be the strong, broad absorption bands corresponding to the N-H stretching vibrations of the hydrazinium ion (-NH₃⁺), typically found in the 2500-3200 cm⁻¹ range. N-H bending vibrations would also be present at lower frequencies (around 1500-1600 cm⁻¹).

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. aps.org Therefore, the C-C backbone of the alkyl chains would produce strong Raman signals. While N-H bonds are polar, they are also Raman active, and the N-N stretch of the hydrazine (B178648) core could also be observed. nih.gov The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. aps.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (from -NH₃⁺) | 2500 - 3200 | Strong, Broad | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Strong |

| N-H Bend (from -NH₃⁺) | 1500 - 1600 | Medium | Weak |

| C-H Bend (Alkyl) | 1375 - 1465 | Medium | Medium |

| N-N Stretch | ~1000 - 1100 | Weak-Medium | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating components of a mixture, making it essential for assessing the purity of this compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. cdc.gov For hydrazine derivatives, Reversed-Phase HPLC (RP-HPLC) is commonly employed. rasayanjournal.co.inresearchgate.net However, small, polar molecules like alkylhydrazines can be challenging to retain on standard C18 columns. Furthermore, since they lack a strong chromophore, UV detection can be insensitive. google.com

To overcome these challenges, method development often involves pre-column derivatization. rasayanjournal.co.ingoogle.com A derivatizing agent, such as salicylaldehyde (B1680747) or p-dimethylaminobenzaldehyde, is reacted with the hydrazine to form a larger, more hydrophobic hydrazone derivative with strong UV absorbance. rasayanjournal.co.inresearchgate.net This allows for better retention on a reversed-phase column and highly sensitive detection. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net

Table 3: Example HPLC Method Parameters for Hydrazine Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water/Buffer |

| Derivatizing Agent | Salicylaldehyde |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Diode Array Detector (DAD) at the λmax of the hydrazone |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is not feasible due to the salt's non-volatile nature. Therefore, analysis requires either conversion to the more volatile free base or, more commonly, derivatization. cdc.govresearchgate.net

Derivatization with reagents like pentafluorobenzaldehyde (B1199891) (PFB) can create a stable, volatile derivative suitable for GC analysis. nih.gov This approach allows for the detection of trace levels of hydrazine compounds. nih.gov

For enhanced sensitivity and selectivity, especially in complex matrices, selective detectors are employed. A Nitrogen-Phosphorus Detector (NPD) is highly sensitive to nitrogen-containing compounds and would provide a strong response for the hydrazine derivative while minimizing interference from hydrocarbons. Alternatively, coupling GC with a mass spectrometer (GC-MS) offers both high sensitivity and definitive identification based on the mass spectrum of the eluting compound. nih.gov

Table 4: Example GC Method Parameters for Hydrazine Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C) |

| Derivatizing Agent | Pentafluorobenzaldehyde (PFB) |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable, as it can analyze the ionic compound directly from solution. In positive ion mode, the analysis would likely detect the protonated free base, [(C₇H₁₇)N₂H₃]⁺.

Upon collisional activation in the mass spectrometer (tandem MS or MS/MS), the molecular ion will break apart into smaller fragment ions. nih.gov The fragmentation pattern is a reproducible fingerprint of the molecule's structure. libretexts.org For the (2-Ethylpentyl)hydrazine ion, characteristic fragmentation pathways would include:

Cleavage of the N-N bond.

Loss of ammonia (B1221849) (NH₃).

Cleavage of C-C bonds within the 2-ethylpentyl group , leading to a series of fragment ions separated by 14 mass units (-CH₂-). libretexts.org The most stable carbocations formed from this cleavage would result in the most abundant fragment peaks. chemguide.co.uk

Analysis of these fragments allows for the confirmation of the alkyl chain's structure and its connection to the hydrazine moiety.

Table 5: Predicted Key Mass Fragments for the (2-Ethylpentyl)hydrazine Cation ([C₇H₁₈N₂ + H]⁺, m/z ≈ 131.15)

| m/z Value (approx.) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 131 | [M+H]⁺ | Protonated Molecular Ion |

| 114 | [M+H - NH₃]⁺ | Loss of ammonia |

| 102 | [C₇H₁₆N]⁺ | Cleavage of N-N bond with loss of NH₂ radical |

| 86 | [C₅H₁₀N₂]⁺ | Loss of ethyl radical (C₂H₅) |

| 72 | [C₄H₈N₂]⁺ | Loss of propyl radical (C₃H₇) |

| 57 | [C₄H₉]⁺ | Stable secondary butyl carbocation from alkyl chain |

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound could be located. X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This analysis would typically provide detailed information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing.

Should such data become available, it would likely be presented in a format similar to the table below, detailing the crystallographic parameters.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Specific studies employing hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound have not been identified in the available literature. These techniques are essential for the separation, identification, and quantification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis would involve vaporizing the compound (or a derivative) and separating it based on its volatility and interaction with a stationary phase. The mass spectrometer would then fragment the molecule and detect the resulting ions, providing a unique mass spectrum that can be used for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for less volatile or thermally sensitive compounds. The compound is separated in a liquid phase before being introduced into the mass spectrometer for analysis.

Detailed research findings from such analyses would typically be summarized in tables outlining the instrumental conditions and the key data obtained, such as retention times and mass-to-charge ratios of characteristic fragments.

Table 2: Hypothetical GC-MS and LC-MS Data for this compound

| Analytical Technique | Parameter | Finding |

|---|---|---|

| GC-MS | ||

| Column Type | Data not available | |

| Carrier Gas | Data not available | |

| Temperature Program | Data not available | |

| Retention Time (min) | Data not available | |

| Key Mass Fragments (m/z) | Data not available | |

| LC-MS | ||

| Column Type | Data not available | |

| Mobile Phase | Data not available | |

| Flow Rate (mL/min) | Data not available | |

| Retention Time (min) | Data not available |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Ethylpentyl)hydrazine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : React 2-ethylpentyl chloride with hydrazine hydrate in a polar solvent (e.g., ethanol) under reflux (60–80°C) for 6–8 hours.

- Step 2 : Acidify the reaction mixture with concentrated HCl to precipitate the dihydrochloride salt.

- Critical Parameters :

- Temperature : Excessively high temperatures (>80°C) risk decomposition of the hydrazine moiety .

- pH Control : Maintain pH < 3 during acidification to ensure complete salt formation .

- Purification : Recrystallize from ethanol/water (1:2 v/v) to achieve ≥95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the ethylpentyl chain and hydrazine proton environments (e.g., NH peaks at δ 4.5–5.5 ppm in DO) .

- Elemental Analysis : Verify Cl content (theoretical ~25.3% for dihydrochloride) .

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (typically >200°C for hydrazine dihydrochlorides) .

Q. What are the key stability considerations for storing this compound?

- Storage Guidelines :

- Environment : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the hydrazine group .

- Compatibility : Avoid contact with oxidizing agents (e.g., peroxides), which may trigger exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., inconsistent chloride content or unexpected byproducts)?

- Troubleshooting Framework :

- Case 1 : Low chloride content (<24%) suggests incomplete salt formation. Re-acidify the product with HCl and re-precipitate .

- Case 2 : Detectable alkyl chloride byproducts (e.g., via GC-MS) indicate incomplete substitution during synthesis. Optimize reaction time and stoichiometry (hydrazine:alkyl chloride ≥ 1.2:1) .

Q. What strategies improve the compound’s reactivity in nucleophilic substitution or condensation reactions?

- Reactivity Optimization :

- Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of the hydrazine group .

- Catalysis : Add catalytic iodine (0.1–0.5 mol%) to accelerate hydrazine-mediated reductions .

- Example Reaction :

- Condensation with ketones : React with acetophenone (1:1 molar ratio) in ethanol at 50°C for 12 hours to form hydrazones (monitor by TLC, R ~0.4 in hexane/EtOAc 3:1) .

Q. How can researchers mitigate challenges in quantifying trace hydrazine impurities for pharmacological studies?

- Analytical Protocol :

- Sample Preparation : Derivatize free hydrazine with p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol, forming a yellow chromophore (λ = 458 nm) .

- Calibration : Prepare standards (0.1–10 µg/mL) in 0.12 M HCl to match matrix conditions .

- Sensitivity : Achieve a detection limit of 0.05 µg/mL using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.